Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate
Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0761363
InChI:
InChI=1S/C18H22N2O2S2/c1-5-22-17(21)15-14(13-9-7-6-8-10-13)12(4)24-16(15)20-18(23)19-11(2)3/h6-11H,5H2,1-4H3,(H2,19,20,23)
SMILES:
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)NC(C)C
Molecular Formula:
C18H22N2O2S2
Molecular Weight:
362.5 g/mol
Ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate
CAS No.:
Cat. No.: VC0761363
Molecular Formula: C18H22N2O2S2
Molecular Weight: 362.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O2S2 |
|---|---|
| Molecular Weight | 362.5 g/mol |
| IUPAC Name | ethyl 5-methyl-4-phenyl-2-(propan-2-ylcarbamothioylamino)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C18H22N2O2S2/c1-5-22-17(21)15-14(13-9-7-6-8-10-13)12(4)24-16(15)20-18(23)19-11(2)3/h6-11H,5H2,1-4H3,(H2,19,20,23) |
| Standard InChI Key | JNAODDIGUUASKR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)NC(C)C |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)NC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator